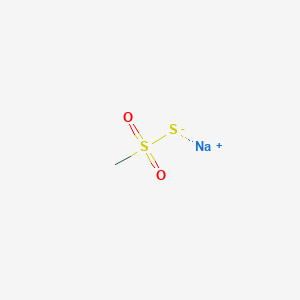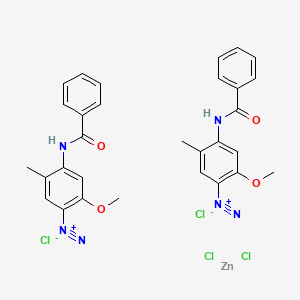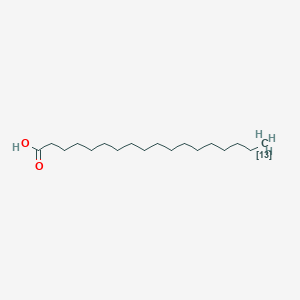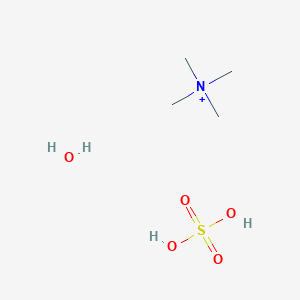
sodium;sulfidosulfonylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium sulfidosulfonylmethane is an organosulfur compound that has gained attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both sulfonyl and sulfido functional groups, which contribute to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Sodium sulfidosulfonylmethane can be synthesized through several methods. One common approach involves the reaction of sodium sulfinate with a sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
R-SO2Na+R’-SO2Cl→R-SO2S-R’+NaCl
Another method involves the use of sodium sulfide and a sulfonyl halide in a similar reaction setup. The reaction conditions often require a solvent such as dimethylformamide or acetonitrile and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of sodium sulfidosulfonylmethane typically involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Sodium sulfidosulfonylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfido group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonyl compounds.
科学的研究の応用
Sodium sulfidosulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and surfactants.
作用機序
The mechanism of action of sodium sulfidosulfonylmethane involves its ability to undergo various chemical transformations. The sulfonyl and sulfido groups can participate in redox reactions, nucleophilic substitutions, and other chemical processes. These reactions often involve the formation and breaking of sulfur-sulfur and sulfur-carbon bonds, which are crucial for the compound’s reactivity and functionality.
類似化合物との比較
Similar Compounds
Sodium sulfinate: A precursor in the synthesis of sodium sulfidosulfonylmethane.
Sulfonyl chlorides: Used in the preparation of various sulfonyl compounds.
Sodium sulfide: Another sulfur-containing compound with different reactivity.
Uniqueness
Sodium sulfidosulfonylmethane is unique due to the presence of both sulfonyl and sulfido groups, which provide a combination of reactivity and stability not commonly found in other organosulfur compounds. This dual functionality allows for a broader range of chemical transformations and applications.
特性
分子式 |
CH3NaO2S2 |
|---|---|
分子量 |
134.16 g/mol |
IUPAC名 |
sodium;sulfidosulfonylmethane |
InChI |
InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
InChIキー |
JFTZUZWJGUCSTE-UHFFFAOYSA-M |
正規SMILES |
CS(=O)(=O)[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)
![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)
![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)







![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)


